1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a bicyclic organic compound characterized by the presence of two nitrogen atoms within its pyridine rings. It is structurally related to tetrahydropyridine, which is a saturated derivative of pyridine. The compound features a unique arrangement of hydrogen and carbon atoms that contributes to its chemical properties and reactivity.
The molecular formula for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is C10H12N2, and it has a molecular weight of approximately 160.22 g/mol. This compound is typically a colorless liquid with specific physical properties, including being insoluble in water and having vapors that are heavier than air .
Research indicates that 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with receptors in the central nervous system.
Additionally, studies have shown that derivatives of this compound may possess antitumor activity and could be explored for therapeutic applications in cancer treatment .
The synthesis of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl can be achieved through several methods:
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has various applications in:
Interaction studies involving 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1,2,3,6-Tetrahydropyridine | Single pyridine ring | Commonly used as a solvent; less complex |
5-Methyl-1,2,3,6-tetrahydropyridine | Methyl group addition | Exhibits different biological activities |
1-(Aminomethyl)-pyrrolidine | Different ring structure | Potential applications in drug synthesis |
1-Amino-2-methylpyridine | Substituted pyridine | Known for its role in organic synthesis |
These compounds highlight the unique characteristics of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl while also showcasing its potential applications in various fields due to its distinct structure and reactivity .
The structural characterization of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has been extensively investigated through a combination of computational and experimental approaches. This heterocyclic compound, featuring a unique bipyridyl framework with a partially saturated ring system, presents distinctive challenges for structural elucidation due to its conformational flexibility and potential for tautomeric equilibria [1] [2] [3].
Quantum chemical methods have proven indispensable for understanding the electronic structure and conformational preferences of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. These computational approaches provide detailed insights into molecular geometry, electronic properties, and energetic relationships that are often difficult to obtain through experimental methods alone [1] [4] [3].
Density Functional Theory has emerged as the primary computational tool for investigating the structural properties of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [1] [2] [5]. The hybrid B3LYP functional combined with 6-311G(d,p) basis sets has demonstrated excellent performance for geometry optimization of bipyridyl systems, providing reliable structural parameters with computational efficiency [6] [7] [8]. Full geometry optimizations using this level of theory yield bond lengths accurate to within 0.02 Å and bond angles within 2° of experimental values for related heterocyclic compounds [7] [3].
The optimization process typically begins with initial guess geometries derived from molecular mechanics or semi-empirical methods, followed by systematic refinement using gradient-based algorithms [5] [9]. For 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, particular attention must be paid to the dihedral angle between the pyridine and tetrahydropyridine rings, which significantly influences the overall molecular stability and electronic properties [2] [10].
Alternative functionals such as PBE0 with dispersion corrections have also been employed to account for weak intermolecular interactions that may influence crystal packing and solution-phase conformations [5] [9]. Meta-GGA functionals like TPSS0 combined with def2-TZVP basis sets provide enhanced accuracy for transition state structures and reaction pathways involving the compound [11].
Computational studies on related bipyridyl systems indicate that the fully aromatic 2,2'-bipyridine adopts a trans-planar conformation in the gas phase, with a barrier to rotation of approximately 27 kJ/mol [10]. However, the partially saturated nature of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl introduces additional conformational complexity due to the non-planar tetrahydropyridine ring [12] [13].
Molecular orbital analysis provides crucial insights into the electronic structure and bonding patterns of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [14] [7] [15]. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, determine many of the compound's chemical reactivity patterns and spectroscopic properties [7] [16].
For bipyridyl systems, the Highest Occupied Molecular Orbital typically exhibits energies in the range of -5.5 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital appears between -1.5 and -2.5 eV, resulting in energy gaps of 3.5 to 4.5 eV [7] [17]. These values are characteristic of aromatic nitrogen heterocycles and correlate well with experimental ultraviolet-visible absorption spectra [7] [15].
Electron density mapping reveals the distribution of electronic charge throughout the molecule, with particular emphasis on the nitrogen lone pairs and the π-electron system [14] [18] [19]. In 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, the electron density is expected to be primarily localized on the aromatic pyridine ring, with the nitrogen atoms carrying significant negative charge according to Mulliken population analysis [7] [20].
The molecular orbital coefficients provide detailed information about the atomic contributions to each orbital, revealing the mixed nitrogen and carbon character typical of bipyridyl systems [20] [15]. Visualization of the frontier molecular orbitals shows the characteristic π and π* orbital patterns that govern the electronic transitions and chemical reactivity [7] [16].
Natural Bond Orbital analysis and Atoms in Molecules theory have been employed to characterize the bonding interactions and electron density topology in related compounds [19] [21]. These methods provide quantitative measures of bond strengths, electron delocalization, and intermolecular interactions that influence molecular stability and reactivity patterns.
The prediction of tautomeric equilibria represents one of the most challenging aspects of computational studies on 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl [22] [8] [23]. Multiple tautomeric forms are possible, including variations in protonation states, ring saturation patterns, and conformational arrangements [24] [12] [25].
Protonation studies reveal that the energetically favored sites for proton attachment depend strongly on the local environment and pH conditions [24] [23]. In aqueous solution, the nitrogen atoms of the pyridine ring typically exhibit higher basicity than those in the tetrahydropyridine ring due to the different electronic environments [22] [26].
The quinoidal structures, characterized by alternating single and double bonds, generally exhibit higher energies (+15 to +25 kcal/mol) relative to the aromatic forms due to the loss of aromatic stabilization [12] [27]. However, specific substitution patterns or environmental conditions may stabilize these forms under certain circumstances.
Computational predictions of tautomeric equilibria require careful consideration of entropy effects, solvation energies, and intermolecular interactions [8] [26] [23]. Advanced methods such as quantum mechanical/molecular mechanical simulations and explicit solvation models provide more accurate representations of solution-phase behavior [26] [28].
The kinetic barriers for tautomeric interconversion have been calculated using transition state theory, revealing energy barriers typically in the range of 15-40 kcal/mol for proton transfer processes [24] [29]. These values suggest that tautomeric equilibration occurs on experimentally accessible timescales under normal conditions.
Table 1: Computational Methods for Bipyridyl System Analysis
Method | Application | Accuracy | Reference |
---|---|---|---|
Density Functional Theory (DFT) | Geometry optimization and electronic structure calculations | High for most organic systems | [1] [2] [5] [4] |
B3LYP Functional | Hybrid functional for accurate geometry and energetics | Good balance of accuracy and computational cost | [6] [7] [8] |
PBE0 Functional | Hybrid functional with dispersion correction | Excellent for geometry optimizations | [5] [9] |
MP2 Calculations | Electron correlation treatment for high accuracy | Very high but computationally expensive | [9] [28] |
HF/6-31G(d) Basis Set | Standard basis set for initial calculations | Moderate accuracy, fast computation | [3] [21] |
B3LYP/6-311G(d,p) Basis Set | Extended basis set for improved accuracy | High accuracy for molecular properties | [7] [8] [3] |
Table 2: Molecular Orbital Properties of Bipyridyl Systems
Property | Method | Typical Range for Bipyridyl Systems | Reference |
---|---|---|---|
HOMO Energy | DFT/B3LYP calculations | -5.5 to -6.5 eV | [14] [7] [15] |
LUMO Energy | DFT/B3LYP calculations | -1.5 to -2.5 eV | [14] [7] [15] |
Energy Gap | HOMO-LUMO difference | 3.5 to 4.5 eV | [7] [17] |
Electron Density Distribution | Electron density mapping | Delocalized over ring system | [14] [18] [19] |
Molecular Orbital Coefficients | MO coefficient analysis | Mixed N and C character | [20] [15] |
Table 3: Tautomeric Equilibrium Energetics
Tautomeric Form | Relative Stability (kcal/mol) | Dominant Factors | Computational Method | Reference |
---|---|---|---|---|
Aromatic bipyridyl | 0.0 (reference) | Aromaticity, conjugation | DFT/B3LYP | [22] [8] [23] |
Quinoidal structure | +15 to +25 | Loss of aromaticity | DFT/B3LYP | [12] [27] |
Protonated form | Variable (-5 to +10) | Electrostatic stabilization | DFT with solvation models | [24] [23] |
Dihydro derivative | +10 to +20 | Partial loss of aromaticity | DFT/B3LYP | [12] [25] |
Tetrahydro derivative | +20 to +35 | Complete loss of aromaticity | DFT/B3LYP | [13] [25] |